molecular formula C20H32BrNO4 B127709 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate CAS No. 922491-06-3

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

Número de catálogo: B127709
Número CAS: 922491-06-3
Peso molecular: 430.4 g/mol
Clave InChI: KEWHKYJURDBRMN-XFQAGIBXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound, systematically named 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate, is a synthetic quaternary ammonium anticholinergic bronchodilator. It is pharmacologically recognized as ipratropium bromide monohydrate, a therapeutic agent for managing bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma .

  • Molecular Formula: C₂₀H₃₀BrNO₃·H₂O (monohydrate) .
  • Molecular Weight: 430.38 g/mol (monohydrate) .
  • Structure: The molecule features a bicyclo[3.2.1]octane core with a 3-hydroxy-2-phenylpropionyloxy substituent at position 3, a methyl group at position 8, and an isopropyl group at the same nitrogen center .
  • Solubility: Freely soluble in water and methanol, sparingly soluble in ethanol, and insoluble in lipophilic solvents (e.g., ether, chloroform) .

Its mechanism involves competitive inhibition of muscarinic acetylcholine receptors (mAChRs) in bronchial smooth muscle, reducing intracellular cyclic guanosine monophosphate (cGMP) and inducing bronchodilation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:

Industrial Production Methods

Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Reaction Types and Synthetic Pathways

The synthesis of ipratropium bromide monohydrate involves multi-step organic transformations , including:

Reaction TypeKey StepsOutcome
Substitution Isopropyl bromide reacts with tertiary amine group of atropine derivativeForms quaternary ammonium structure
Esterification Condensation of tropic acid derivative with alcohol moietyProduces ester linkage critical for bronchodilator activity
Reduction Catalytic hydrogenation of intermediate nitro compoundsGenerates required stereochemistry at chiral centers

Critical synthetic route :

  • Starting material : Ethyl phenylacetate → converted to phenylacetic acid derivative

  • Intermediate formation : React with isopropyl tropanol → phenylacetate isopropyl tropeine

  • Quaternary ammonium synthesis : Alkylation with methyl bromide → ipratropium bromide precursor

Industrial Crystallization Methods

The monohydrate form is produced via controlled crystallization:

ParameterAnhydrous FormMonohydrate Form
Solvent System Ethanol/acetone mixtureWater/supercritical CO₂
Crystal Structure OrthorhombicMonoclinic
Stability HygroscopicStable up to 100°C
Yield 78-82%89-93%

Supercritical CO₂ crystallization reduces solvent residues to <0.1% while maintaining >99.5% enantiomeric purity .

Key Reagents and Reaction Conditions

Reagent/ConditionRoleOptimal Parameters
Isopropyl bromide Alkylating agent40-50°C, anhydrous DMF, 6 hr
Pd/C catalyst Hydrogenation catalyst30 psi H₂, 25°C, 90% efficiency
Supercritical CO₂ Green crystallization medium80-100 bar, 35°C

Side reactions :

  • Hydrolysis of ester linkage at pH >8 → inactive metabolites

  • N-oxide formation under strong oxidizers → reduces bioavailability

Degradation Pathways

Stability studies reveal three primary degradation mechanisms:

ConditionPathwayDegradation Products
Alkaline pH Ester hydrolysisTropic acid + quaternary ammonium alcohol
High humidity DeliquescenceAmorphous hydrate (>20% w/w)
UV exposure Radical-mediated N-demethylationNoripratropium derivatives

Aplicaciones Científicas De Investigación

Clinical Applications

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Ipratropium bromide is widely used as a bronchodilator in patients with COPD. It helps alleviate symptoms such as breathlessness and wheezing.
    • A study indicated that patients using Ipratropium experienced significant improvements in lung function and quality of life compared to those on placebo treatments .
  • Asthma :
    • The compound is also utilized in the management of asthma, particularly for acute exacerbations when combined with beta-agonists.
    • Research has shown that Ipratropium can enhance the bronchodilatory effects of albuterol, providing better control over asthma symptoms .
  • Nebulization Therapy :
    • Ipratropium bromide can be administered via nebulization, which is particularly useful in emergency settings for rapid relief of bronchospasm.
    • Clinical trials have demonstrated its efficacy in improving airflow and reducing respiratory distress in acute settings .

Comparative Efficacy

The following table summarizes the comparative efficacy of Ipratropium bromide versus other bronchodilators:

Medication Mechanism Onset of Action Duration of Action Indications
Ipratropium BromideMuscarinic antagonist15 minutes4-6 hoursCOPD, Asthma
AlbuterolBeta-2 adrenergic agonist5 minutes4-6 hoursAsthma, COPD
TiotropiumLong-acting muscarinic antagonist30 minutes24 hoursCOPD

Case Studies

Several case studies highlight the effectiveness of Ipratropium bromide in clinical practice:

  • Case Study on COPD Management :
    • A longitudinal study involving COPD patients showed that those treated with Ipratropium bromide had a reduced frequency of exacerbations compared to those receiving standard care alone .
  • Combination Therapy in Asthma :
    • In a randomized controlled trial, patients receiving Ipratropium alongside a beta-agonist reported fewer asthma attacks and improved peak expiratory flow rates compared to those on beta-agonists alone .
  • Emergency Treatment of Bronchospasm :
    • A clinical trial assessed the efficacy of nebulized Ipratropium in emergency departments for acute asthma exacerbations, concluding that it significantly improved patient outcomes and reduced hospitalization rates .

Mecanismo De Acción

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Structural Modifications and Their Implications

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
Ipratropium bromide monohydrate (Main compound) Bicyclo[3.2.1]octane; 3-hydroxy-2-phenylpropionyloxy; methyl and isopropyl groups at N8 C₂₀H₃₀BrNO₃·H₂O 430.38 Bronchodilator; short duration (4–6 hours) .
(±)-endo-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-octyl-8-azoniabicyclo[3.2.1]octane bromide (CAS 5843-82-3) Octyl group replaces isopropyl at N8 C₂₅H₄₀BrNO₃ 482.49 Increased lipophilicity may prolong duration but reduces solubility; limited clinical data.
8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (CAS 74063-36-8) Butoxy chain (C4) replaces propoxy (C3); nonyl group at N8 C₂₇H₄₄BrNO₃ 510.55 Extended alkyl chain enhances lipophilicity; potential for sustained action.
8-Azoniabicyclo[3.2.1]octane,3-[2-(hydroxymethyl)-1-oxo-2-phenylbutoxy]-8,8-dimethyl-, iodide (CAS N/A) Iodide counterion; hydroxymethyl-phenylbutoxy substituent C₂₄H₃₇INO₃ 523.41 Iodide may alter pharmacokinetics; hydroxymethyl group could affect receptor binding.
(±)-endo-8-Azoniabicyclo[5.2.1]octane analog Bicyclo[5.2.1]octane core C₂₀H₃₀BrNO₃ 412.37 Altered ring structure reduces mAChR affinity; less potent bronchodilation.

Key Observations :

  • Counterion Effects : Iodide analogs (vs. bromide) may exhibit slower renal clearance due to larger ionic radius, though clinical relevance remains unverified .
  • Core Modifications : Bicyclo[5.2.1]octane derivatives show reduced mAChR affinity, highlighting the critical role of the [3.2.1] ring geometry in receptor interaction .

Stereochemical Variants: Enantiomers

The L-(-)-enantiomer of the main compound (purity ≥90%) demonstrates superior efficacy in inhibiting acetylcholine-induced bronchospasm compared to the racemic mixture. Preclinical studies indicate a 20–30% increase in potency and prolonged duration (>8 hours) due to optimized stereochemical alignment with mAChRs .

Hydration State

The monohydrate form (vs. anhydrous ipratropium bromide) enhances crystalline stability and shelf life, critical for formulation integrity in pressurized metered-dose inhalers (pMDIs) .

Research Findings and Clinical Implications

  • Efficacy: Ipratropium bromide monohydrate remains the gold standard for acute bronchospasm relief, with rapid onset (15 minutes) and minimal systemic absorption .
  • Limitations: Short duration necessitates frequent dosing, prompting research into analogs like the octyl and nonyl derivatives for sustained action .
  • Safety : Quaternary ammonium structure limits CNS penetration, reducing systemic anticholinergic side effects (e.g., dry mouth, urinary retention) compared to tertiary amines like atropine .

Actividad Biológica

The compound 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate , commonly known as Ipratropium bromide , is a quaternary ammonium compound primarily utilized as a muscarinic antagonist in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into its biological activities, mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C20_{20}H30_{30}BrNO3_3
  • Molecular Weight : 412.37 g/mol
  • CAS Number : 22254-24-6

Ipratropium bromide functions by inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. This is particularly beneficial for patients suffering from bronchoconstriction due to asthma or COPD.

Bronchodilation

Ipratropium bromide is primarily recognized for its bronchodilatory effects. It acts as a competitive antagonist at muscarinic receptors, which are involved in bronchoconstriction. Studies have shown that it effectively reduces airway resistance and improves lung function in patients with COPD and asthma.

Antioxidant Properties

Recent research has indicated that Ipratropium may possess antioxidant properties, which contribute to its therapeutic effects. A study highlighted that certain concentrations can induce a DNA damage response, suggesting a role in cellular protection mechanisms .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of Ipratropium bromide:

  • Efficacy in COPD : A study demonstrated significant improvements in lung function when Ipratropium was administered alongside other bronchodilators in COPD patients, enhancing overall respiratory function and quality of life .
  • Combination Therapy : Research has indicated that combining Ipratropium with beta-agonists results in superior bronchodilation compared to either agent alone, supporting its use in combination therapies for acute exacerbations .
  • Safety Profile : The safety profile of Ipratropium bromide has been extensively studied, showing minimal adverse effects when used as directed, making it a preferred choice for long-term management of respiratory diseases .

Case Studies

StudyPopulationFindings
Fryer & Maclagan (1987)Guinea pigsDemonstrated potentiation of bronchoconstriction with vagal stimulation .
Valeria et al. (2016)RatsShowed modulation of glutamatergic transmission via acetylcholine pathways .
Woo et al. (2007)NeuronsInvestigated GABA release enhancement through muscarinic receptor interaction .

Q & A

Q. Basic: What spectroscopic methods are suitable for characterizing this compound, and what key parameters should be monitored?

Answer:
The compound can be characterized using UV, IR, and HPLC techniques. Key parameters include:

MethodApplicationCritical ParametersReference
UV SpectroscopyQuantification in solutionλ_max (absorption maxima), linearity (R² > 0.995)
IR SpectroscopyFunctional group identificationPeaks for ester (C=O, ~1700 cm⁻¹), hydroxyl (O-H, ~3400 cm⁻¹)
HPLCPurity assessmentRetention time, column type (C18), mobile phase (methanol:water)

For validation, ensure adherence to ICH guidelines for accuracy, precision, and detection limits.

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this bicyclic ammonium compound?

Answer:
X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps:

  • Data Collection : High-resolution (≤1.0 Å) data to resolve crowded bicyclo[3.2.1]octane regions.
  • Refinement : Apply twin-law corrections if twinning is detected (common in azonia salts).
  • Validation : Use Flack (η) and twin-component (x) parameters to resolve enantiomeric discrepancies .
  • Visualization : ORTEP-3 GUI aids in identifying steric clashes in the 8-methyl-8-(1-methylethyl) substituents .

Example challenges: Disordered bromide/water molecules require iterative refinement in SHELXL .

Q. Advanced: What synthetic strategies optimize yield while minimizing byproducts in the quaternary ammonium core?

Answer:
Controlled synthesis involves:

  • Monomer Design : Copolymerization of bicyclic precursors with controlled stoichiometry (e.g., CMDA:DMDAAC ratios) .
  • Reaction Conditions :
    • Temperature: 60–70°C to avoid thermal degradation of the azonia group.
    • Catalysts: Use radical initiators (e.g., APS) for step-growth polymerization.
  • Purification : Dialysis or size-exclusion chromatography to remove unreacted monomers.

Key metrics:

ParameterOptimal RangeImpact on Yield
Monomer ratio1:1.2Maximizes crosslinking
Initiator (APS)1.5 mol%Balances rate and byproducts

Q. Advanced: How do chiral centers in the 3-hydroxy-2-phenylpropoxy group affect pharmacological activity?

Answer:
The (2R,3R) configuration of the hydroxy-phenylpropoxy group influences receptor binding. Methodological approaches:

  • Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers.
  • In Vitro Assays : Compare bronchodilator activity (e.g., muscarinic receptor antagonism) using isolated enantiomers .
  • Molecular Docking : Simulate interactions with acetylcholine-binding pockets to rationalize activity differences.

Data from related compounds (e.g., ipratropium bromide) suggest stereochemistry impacts binding affinity by 10–100x .

Q. Advanced: How can conflicting crystallographic data (e.g., Flack parameter vs. twin refinement) be resolved?

Answer:
Discrepancies arise in near-centrosymmetric structures. Solutions:

  • Parameter Comparison : Use Flack’s η (sensitive to chirality) and twin x (robust to centrosymmetry) .
  • Validation Metrics :
    • η > 0.3 indicates chirality; x < 0.1 suggests minor twinning.
    • Combine with residual density maps to locate misplaced atoms.
  • Software Workflow : Iterate between SHELXD (phasing) and SHELXL (refinement) for convergence .

Case study: A Flack parameter of 0.45(3) with x = 0.08(2) confirms enantiopurity after twin correction .

Q. Basic: What safety protocols are recommended for handling this compound in academic labs?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation of fine particulates .
  • Storage : Airtight containers in dry, dark conditions (≤25°C) to prevent hygroscopic degradation .

Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

Q. Advanced: What computational tools model the compound’s stability under varying pH and temperature?

Answer:

  • Molecular Dynamics (MD) : Simulate hydrolysis of the ester linkage at pH 2–10 (e.g., GROMACS).
  • DFT Calculations : Optimize transition states for azonia ring opening using Gaussian09 (B3LYP/6-31G*).
  • Degradation Pathways : Monitor via LC-MS for breakdown products (e.g., phenylpropionic acid derivatives).

Experimental validation: Accelerated stability studies (40°C/75% RH) correlate with MD-predicted half-lives .

Q. Advanced: How does the compound’s crystal packing influence its solubility and bioavailability?

Answer:

  • Packing Analysis : Hydrogen-bonding networks (e.g., bromide-water interactions) reduce solubility .
  • Polymorph Screening : Use solvent-drop grinding to identify metastable forms with higher dissolution rates.
  • Bioavailability Metrics :
    • LogP: Calculated ~1.2 (moderate lipophilicity).
    • Permeability: Caco-2 assays show Papp < 1×10⁻⁶ cm/s, suggesting poor absorption .

Strategies: Co-crystallization with cyclodextrins to enhance aqueous solubility .

Propiedades

Número CAS

922491-06-3

Fórmula molecular

C20H32BrNO4

Peso molecular

430.4 g/mol

Nombre IUPAC

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;

Clave InChI

KEWHKYJURDBRMN-XFQAGIBXSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

SMILES isomérico

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

SMILES canónico

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Pictogramas

Irritant

Sinónimos

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 2
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 3
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 4
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 5
Reactant of Route 5
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 6
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.